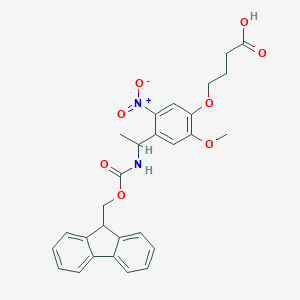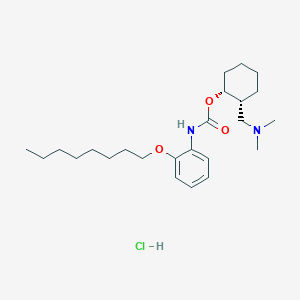
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, cis-, commonly known as CX546, is a chemical compound that has attracted significant attention in the field of neuroscience due to its potential applications in scientific research. CX546 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
CX546 acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the amplitude and duration of the excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors, leading to enhanced synaptic transmission and plasticity.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on synaptic plasticity and cognitive performance, CX546 has been shown to have other biochemical and physiological effects. For example, the compound has been demonstrated to increase the release of acetylcholine and dopamine in the prefrontal cortex, which are neurotransmitters involved in attention and motivation. CX546 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CX546 is its specificity for AMPA receptors, which allows for the selective modulation of these receptors without affecting other glutamate receptor subtypes. This is particularly important in studies of synaptic plasticity and learning and memory, where the role of AMPA receptors has been well established. However, one limitation of CX546 is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, the compound has low solubility in water, which can complicate its administration and formulation.
Direcciones Futuras
There are several future directions for the research on CX546 and its applications in neuroscience. One area of interest is the potential therapeutic use of CX546 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research is the development of more potent and selective AMPA receptor modulators, which could have improved efficacy and reduced side effects compared to CX546. Finally, the use of CX546 in combination with other compounds, such as NMDA receptor modulators, could provide insights into the complex interactions between different glutamate receptor subtypes and their roles in synaptic plasticity and learning and memory.
Métodos De Síntesis
The synthesis of CX546 involves the reaction of 2-(octyloxy)phenylacetic acid with cyclohexylmethylamine, followed by the esterification of the resulting acid with dimethylaminoethanol and subsequent hydrochloride salt formation. The overall yield of CX546 is around 20%, and the compound can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
CX546 has been extensively used in neuroscience research to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. The compound has been shown to enhance long-term potentiation (LTP) in hippocampal slices, which is a cellular mechanism underlying memory formation. CX546 has also been demonstrated to improve cognitive performance in animal models of aging and neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
172800-05-4 |
|---|---|
Nombre del producto |
Carbamic acid, (2-(octyloxy)phenyl)-, 2-((dimethylamino)methyl)cyclohexyl ester, monohydrochloride, cis- |
Fórmula molecular |
C24H41ClN2O3 |
Peso molecular |
441 g/mol |
Nombre IUPAC |
[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl] N-(2-octoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H40N2O3.ClH/c1-4-5-6-7-8-13-18-28-23-17-12-10-15-21(23)25-24(27)29-22-16-11-9-14-20(22)19-26(2)3;/h10,12,15,17,20,22H,4-9,11,13-14,16,18-19H2,1-3H3,(H,25,27);1H/t20-,22-;/m1./s1 |
Clave InChI |
PVUUIGKBTKOLRV-BNBNXSKYSA-N |
SMILES isomérico |
CCCCCCCCOC1=CC=CC=C1NC(=O)O[C@@H]2CCCC[C@@H]2CN(C)C.Cl |
SMILES |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN(C)C.Cl |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC2CCCCC2CN(C)C.Cl |
Otros números CAS |
172800-05-4 |
Sinónimos |
[(1R,2R)-2-(dimethylaminomethyl)cyclohexyl] N-(2-octoxyphenyl)carbamat e hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



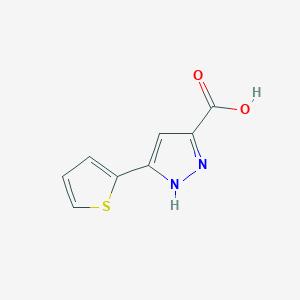
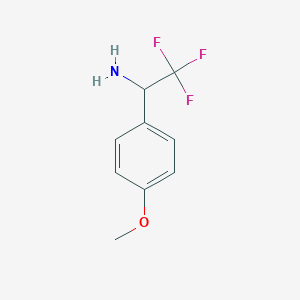
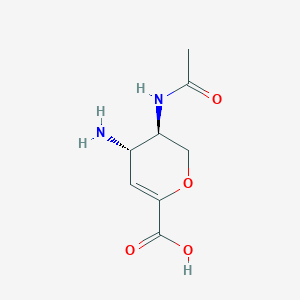
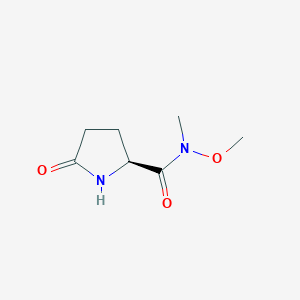
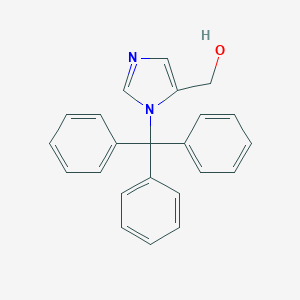
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)

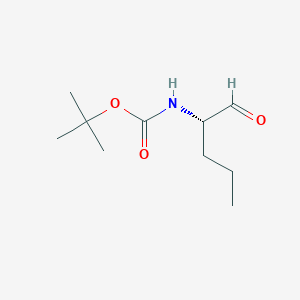
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
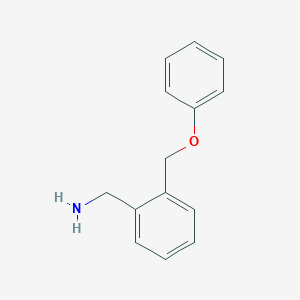
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)

